3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one
Description
This compound features a 1,4-dihydropyridazin-4-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group at position 3 and a 3-methoxyphenyl group at position 1. The oxadiazole moiety is a bioisostere for carboxylic acid esters, enhancing metabolic stability and binding affinity in medicinal chemistry contexts . Though direct biological data for this compound are absent in the provided evidence, structurally related analogs exhibit enzyme inhibition (e.g., BioA inhibitors ) and receptor modulation (e.g., GPCR-targeting compounds ).
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c1-26-15-4-2-3-14(11-15)24-10-9-16(25)17(22-24)19-21-18(23-27-19)12-5-7-13(20)8-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWIGVYZRRGNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Coupling Reactions: The methoxyphenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a suitable palladium catalyst.
Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core under controlled conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide, sodium hydride, and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridazine structures exhibit significant anticancer properties. The compound has shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo, particularly in xenograft models. Mechanistically, it may disrupt critical signaling pathways involved in cell cycle regulation and apoptosis induction .
Antiviral Properties
Certain derivatives of oxadiazoles have demonstrated potential as antiviral agents. The compound's structural features suggest possible interactions with viral proteins or host cell receptors, which could inhibit viral replication . Further studies are needed to elucidate its specific mechanisms of action against various viruses.
Antioxidant Activity
Preliminary studies indicate that the compound possesses antioxidant properties. This activity may help mitigate oxidative stress in cells, contributing to protective effects against cellular damage and potentially enhancing the therapeutic efficacy of other treatments .
Neurological Applications
The oxadiazole moiety is associated with anticonvulsant effects. Research has explored the compound's effectiveness in models of induced seizures, suggesting that it may modulate neuronal excitability through interactions with specific receptors or ion channels involved in neurotransmission .
Synthesis and Characterization
The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions under controlled conditions to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on Anticancer Effects : In a study published in a peer-reviewed journal, the compound was tested against various cancer cell lines. Results showed significant inhibition of cell proliferation compared to control groups, indicating its potential as an anticancer agent .
- Antiviral Activity Assessment : Another study focused on the antiviral properties of similar oxadiazole derivatives demonstrated promising results against specific viral strains, supporting further investigation into this compound's potential antiviral mechanisms .
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with key analogs:
Key Observations:
- Core Heterocycle Influence: Pyridazinone and phthalazinone cores (target compound vs. ) favor planar aromatic stacking, while pyranone () introduces conformational flexibility. Piperazine-linked compounds () enhance solubility and bioavailability.
- Substituent Position : The 4-bromophenyl group in the target compound contrasts with 3-bromophenyl in , altering steric and electronic interactions.
- Functional Groups : The 3-methoxyphenyl group in the target compound may enhance hydrogen bonding compared to chlorophenyl () or trifluoromethyl groups (e.g., Example 5.18 in ).
Biological Activity
The compound 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.26 g/mol. The structure features a bromophenyl group , an oxadiazole ring , and a dihydropyridazinone core , which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to exert its effects through:
- Enzyme Inhibition : The oxadiazole moiety can act as a competitive inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : The dihydropyridazinone core may facilitate binding to receptors associated with neurotransmission and inflammation.
Biological Activity Overview
Anticancer Activity
A study evaluated the compound's efficacy against the NCI-60 cancer cell line panel, revealing significant cytotoxicity with an IC50 ranging from 1.5 µM to 5 µM across different cell lines. The presence of the bromophenyl group was noted to enhance its activity by increasing lipophilicity and facilitating cell membrane penetration.
Anti-inflammatory Effects
Research indicated that the compound could inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF). This suggests a mechanism where the compound modulates calcium signaling pathways, potentially leading to reduced inflammation.
Antimicrobial Properties
In vitro tests demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis showed that modifications on the bromophenyl group could enhance antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
